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molecular formula C20H23NO4 B8321047 3-benzyloxy-N,N-diethyl-2-formyl-4-methoxy-benzamide

3-benzyloxy-N,N-diethyl-2-formyl-4-methoxy-benzamide

Cat. No. B8321047
M. Wt: 341.4 g/mol
InChI Key: RKWRJIXPIPJPQS-UHFFFAOYSA-N
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Patent
US06329370B1

Procedure details

A solution of 3-benzyloxy-N,N-diethyl-4-methoxy-benzamide (39.54 g, 126.2 mmoles), prepared as described in example 55, and tetramethylethylendiamine (16.13 g, 138.8 mmoles) in THF (4,250 ml), cooled to −78° C. under N2, was dropwise added with 1.21M sec-butyl lithium (115.64 ml, 138.8 mmoles). After 2 hours DMF (43 ml, 555 mmoles) was added and the mixture was left at −78° C. for 4 hours, then overnight let the temperature rise. The mixture was washed with a 0.4M pH=7 phosphate buffer, the organic phase was separated and the aqueous one was extracted with ethyl ether. The organic phase was anhydrified and dried to give a solid which was filtered off. The mother liquors were brought to dryness and the crude flash chromatographed (eluent: ethyl acetate/petrolatum 1:1) to give 13.76 g of the title compound (yield: 32%).
Quantity
39.54 g
Type
reactant
Reaction Step One
Quantity
16.13 g
Type
reactant
Reaction Step Two
Quantity
115.64 mL
Type
reactant
Reaction Step Three
Name
Quantity
43 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
32%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH:19]=[CH:20][C:21]=1[O:22][CH3:23])[C:12]([N:14]([CH2:17][CH3:18])[CH2:15][CH3:16])=[O:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CN(C)CCN(C)C.C([Li])(CC)C.CN([CH:40]=[O:41])C>C1COCC1>[CH2:1]([O:8][C:9]1[C:10]([CH:40]=[O:41])=[C:11]([CH:19]=[CH:20][C:21]=1[O:22][CH3:23])[C:12]([N:14]([CH2:15][CH3:16])[CH2:17][CH3:18])=[O:13])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
39.54 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C(=O)N(CC)CC)C=CC1OC
Step Two
Name
Quantity
16.13 g
Type
reactant
Smiles
CN(CCN(C)C)C
Step Three
Name
Quantity
115.64 mL
Type
reactant
Smiles
C(C)(CC)[Li]
Step Four
Name
Quantity
43 mL
Type
reactant
Smiles
CN(C)C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
The mixture was washed with a 0.4M pH=7 phosphate buffer
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous one was extracted with ethyl ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give a solid which
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
the crude flash chromatographed (eluent: ethyl acetate/petrolatum 1:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C(=C(C(=O)N(CC)CC)C=CC1OC)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.76 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 31.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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